molecular formula C10H13NO2 B116445 N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde CAS No. 1201-91-8

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Cat. No.: B116445
CAS No.: 1201-91-8
M. Wt: 179.22 g/mol
InChI Key: JOCUIVLSLBBESN-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is an organic compound that belongs to the class of arylamines. It features a benzaldehyde moiety substituted with a methyl group and a hydroxyethyl group on the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-aminobenzaldehyde with N-methyl-2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, yielding the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted arylamines depending on the reagents used.

Scientific Research Applications

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions due to the presence of the amino and aldehyde groups. These interactions can influence biochemical pathways and enzyme activities, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in structure but with two hydroxyethyl groups.

    N-Methyl-N-(2-hydroxyethyl)aniline: Lacks the aldehyde group but has similar functional groups.

Uniqueness

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is unique due to the presence of both the aldehyde and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and industrial applications where specific functional group interactions are required.

Properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCUIVLSLBBESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394271
Record name 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-91-8
Record name 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2 liter three (3) necked flask fitted with a mechanical stirrer, thermometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three (3) days. The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 2 liter three necked flask fitted with a mechanical stirrer, thermometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 2 liter three-necked flask fitted with a mechanical stirrer, therometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days. The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in the synthesis of deep red emitting polyurethanes?

A1: this compound plays a crucial role in creating a bifunctional molecule that enables the incorporation of a fluorescent dye into the polyurethane backbone []. The compound undergoes a condensation reaction with (2,6-dimethyl-4H-pyrane-4-ylidene)-malononitrile, extending the conjugated system of the DCM dye and red-shifting its emission maximum to over 650 nm []. Importantly, this reaction introduces two reactive hydroxy terminal groups to the dye molecule, allowing it to participate in polymerization reactions with other monomers like N,N-bis-(2-hydroxyethyl)-aniline or butan-1,4-diole during polyurethane synthesis []. This covalent attachment of the dye within the polymer structure is key to achieving the desired deep red emission properties.

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